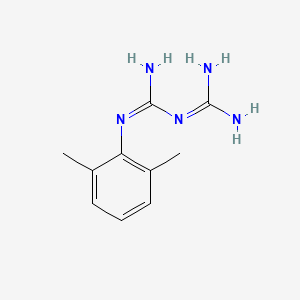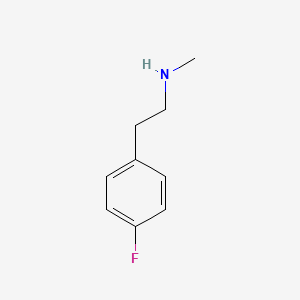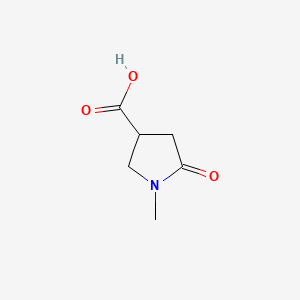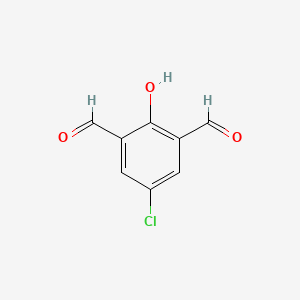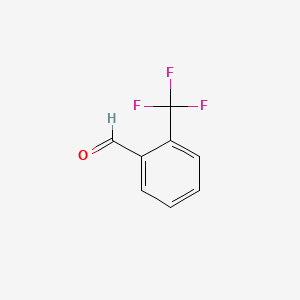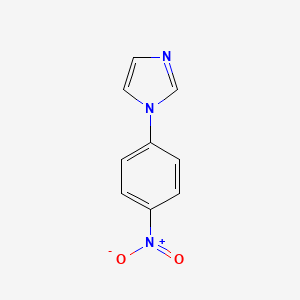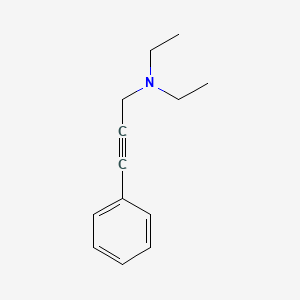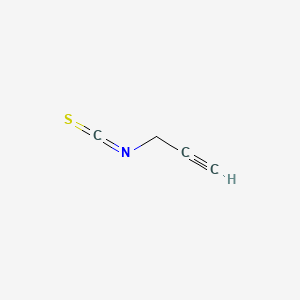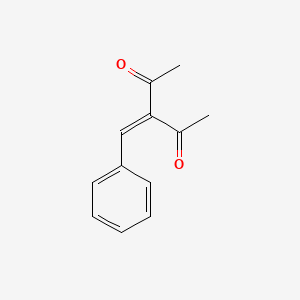
3-苄叉-2,4-戊二酮
描述
3-Benzylidene-2,4-pentanedione (BPD) is a β-diketone compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is known for its ability to form complexes with metals and for its involvement in various organic reactions .
Synthesis Analysis
BPD can be synthesized through the alkylation of 2,4-pentanedione with benzyl chloride. This process has been utilized to create BPD, which was then used to form a coordination compound with Europium(III) . Additionally, derivatives of BPD have been synthesized, such as 3-(2-hydroxy-4-nitrophenylhydrazo)pentane-2,4-dione, through azocoupling reactions .
Molecular Structure Analysis
The molecular structure and composition of BPD have been characterized using techniques such as IR-spectrometry and 1H NMR. These studies have helped in identifying the conformation of BPD and its derivatives . The conformation of BPD has been determined to exist in two quasi-planar conformations in the liquid or solid state and in organic solvents .
Chemical Reactions Analysis
BPD and its derivatives participate in various chemical reactions. For instance, BPD has been used in the synthesis of substituted 3-benzoyl-1,2,3,4-tetrahydropyridines through the addition of primary amines . Alkyl isocyanides have been shown to undergo a formal [1+4] cycloaddition reaction with BPD, yielding densely functionalized furan ring systems . Moreover, BPD derivatives have demonstrated catalytic activity in the oxidation of cyclohexane and benzyl alcohol .
Physical and Chemical Properties Analysis
The physical and chemical properties of BPD have been extensively studied. Substituent effects on the 13C and 1H chemical shifts in BPD derivatives have been analyzed, revealing significant correlations with Hammett constants . The infrared spectra of substituted BPDs have been measured, providing insights into the fundamental stretching frequencies and the effects of substituents and solvents on these frequencies . Additionally, the spectral and fluorescence characteristics of BPD's coordination complex with Europium(III) have been investigated, highlighting its potential in fluorescence applications .
科学研究应用
五元环状氧膦的制备
3-苄叉-2,4-戊二酮可用于通过与亚磷酸酯反应制备五元环状氧膦 . 该反应在有机化学领域具有重要意义,因为它允许合成具有潜在药物和材料科学应用的复杂环状结构。
5-羟基-N-取代-2H-吡咯-2-酮的合成
3-苄叉-2,4-戊二酮的另一种应用是在5-羟基-N-取代-2H-吡咯-2-酮的合成中 . 这些化合物因其潜在的生物活性而受到关注,包括抗炎、镇痛和解热作用。
3-苄叉-2,4-双(三甲基硅氧基)-1,4-戊二烯的生产
3-苄叉-2,4-戊二酮也可用于通过三甲基硅烷化制备3-苄叉-2,4-双(三甲基硅氧基)-1,4-戊二烯 . 该化合物是在各种有机化合物合成中的一种有用的中间体。
化学实验室的研发
3-苄叉-2,4-戊二酮常用于化学实验室的研发目的 . 它的性质使其成为各种化学反应中一种有价值的试剂。
作用机制
Mode of Action
It is known that the compound can be prepared by reacting benzaldehyde with 2,4-pentanedione in the presence of a base . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known that the compound may be used in the preparation of five-membered cyclic oxyphosphoranes by reacting with phosphonite esters . The downstream effects of these reactions on other biochemical pathways are yet to be fully understood.
生化分析
Biochemical Properties
3-Benzylidene-2,4-pentanedione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with phosphonite esters to form five-membered cyclic oxyphosphoranes . Additionally, it can react with alkyl isocyanides to form 5-hydroxy-N-substituted-2H-pyrrol-2-ones . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
3-Benzylidene-2,4-pentanedione influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell function, including alterations in metabolic flux and gene expression patterns . These effects underscore the compound’s potential impact on cellular physiology.
Molecular Mechanism
At the molecular level, 3-Benzylidene-2,4-pentanedione exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. For example, the compound’s interaction with specific enzymes can result in the formation of cyclic oxyphosphoranes . These molecular interactions are crucial for understanding the compound’s mechanism of action.
Dosage Effects in Animal Models
The effects of 3-Benzylidene-2,4-pentanedione vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, studies have reported a lethal dose (LD50) of 56 mg/kg in rodents . These findings highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
3-Benzylidene-2,4-pentanedione is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to the formation of different biochemical products, such as cyclic oxyphosphoranes and pyrrol-2-ones . These interactions are critical for understanding its metabolic impact.
Transport and Distribution
Within cells and tissues, 3-Benzylidene-2,4-pentanedione is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy in biochemical reactions .
属性
IUPAC Name |
3-benzylidenepentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-9(13)12(10(2)14)8-11-6-4-3-5-7-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRGMNMVISROGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CC=CC=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063419 | |
| Record name | 2,4-Pentanedione, 3-(phenylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4335-90-4 | |
| Record name | 3-(Phenylmethylene)-2,4-pentanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4335-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Pentanedione, 3-(phenylmethylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004335904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Benzylidene-2,4-pentanedione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35140 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Pentanedione, 3-(phenylmethylene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Pentanedione, 3-(phenylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(phenylmethylene)pentane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.166 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

